molecular formula C7H16ClNO2 B2942794 Methyl 2-(ethylamino)butanoate hydrochloride CAS No. 2137458-83-2

Methyl 2-(ethylamino)butanoate hydrochloride

Cat. No.: B2942794
CAS No.: 2137458-83-2
M. Wt: 181.66
InChI Key: LRCJRFLBIOQARB-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)butanoate hydrochloride (CAS 2137458-83-2) is a chemical compound supplied for early discovery and research use. With the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol, this compound is a hydrochloride salt of a substituted amino acid ester . As a building block in organic synthesis, it serves as a valuable precursor for the development of novel compounds in medicinal chemistry, including potential nootropic agents . Synthesis of this compound and its analogs can be achieved through various laboratory methods, such as the direct esterification of the corresponding amino acid or reductive amination pathways, which can offer good yields and high enantiomeric purity for chiral derivatives . Researchers utilize this compound and its structural relatives in diverse scientific applications, from investigating oncogenic pathways and developing neuroprotective agents to metabolic studies . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(ethylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCJRFLBIOQARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(ethylamino)butanoate hydrochloride typically involves the esterification of butanoic acid derivatives. One common method includes the reaction of 2-bromoethyl butanoate with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of reactants to the desired product .

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, leading to the formation of carboxylic acid and alcohol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and reduction reactions, influencing the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table highlights key structural analogues and isomers of methyl 2-(ethylamino)butanoate hydrochloride, emphasizing differences in substituent positions, branching, and functional groups:

Compound Name Molecular Formula Substituent Position Key Structural Differences CAS Number Reference
Methyl 4-(ethylamino)butanoate HCl C₇H₁₆ClNO₂ 4th carbon Ethylamino group on C4 instead of C2 1951442-14-0
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₈ClNO₂ 2nd carbon Ethyl ester (vs. methyl); branched amino 1135219-29-2
(R)-Methyl 2-(isopropylamino)butanoate C₈H₁₈ClNO₂ 2nd carbon Isopropylamino group (vs. ethylamino) 947667-22-3
Methyl 2-amino-2-methylbutanoate HCl C₆H₁₂ClNO₂ 2nd carbon Methyl branch on amino-bearing carbon 156032-14-3

Key Observations :

  • Positional Isomerism: Methyl 4-(ethylamino)butanoate HCl differs only in the ethylamino group’s position (C4 vs.
  • Branching: Ethyl 2-amino-2-ethylbutanoate HCl introduces a branched ethyl group at the amino-bearing carbon, altering solubility and reactivity .

Physicochemical Properties

Comparative physicochemical data (where available):

Compound Name Molecular Weight (g/mol) Boiling Point Solubility (Ethanol) LogP (Predicted) Reference
Methyl 2-(ethylamino)butanoate HCl 181.66 No data High 0.8
Ethyl 2-amino-2-ethylbutanoate HCl 195.69 No data Moderate 1.2
Methyl 2-amino-2-methylbutanoate HCl 153.61 No data High 0.3

Implications :

  • Higher molecular weight and LogP in ethyl-substituted analogues (e.g., ) correlate with increased lipophilicity, which may impact membrane permeability in biological systems.

Biological Activity

Methyl 2-(ethylamino)butanoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an ethylamino group. Its unique stereochemistry and functional groups contribute to its reactivity and interaction with biological systems. The compound can undergo hydrolysis to yield 2-(ethylamino)butanoic acid, which may participate in various metabolic pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The ester group facilitates hydrolysis, releasing the active form of the compound, which can modulate enzyme activity and influence physiological responses.

Enzyme Interaction

Research indicates that compounds with similar structures often interact with monoamine oxidases (MAOs), which are critical for the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood and cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of MAO
Neurotransmitter ModulationIncreased serotonin levels observed in related compounds
Antioxidant ActivityModerate antioxidant effects noted
CytotoxicityAssessed against various cancer cell lines

Case Studies

  • Enzyme Inhibition Study : A study assessed the inhibitory effects of methyl 2-(ethylamino)butanoate on MAO enzymes. Results indicated significant inhibition, suggesting potential applications in treating mood disorders through modulation of neurotransmitter levels .
  • Antioxidant Activity Assessment : In vitro tests demonstrated that methyl 2-(ethylamino)butanoate exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular environments .
  • Cytotoxicity Evaluation : The compound was evaluated for cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.

Research Applications

This compound has several applications in scientific research:

  • Pharmacology : Investigated as a potential therapeutic agent for mood disorders due to its MAO inhibitory properties.
  • Biochemistry : Studied for its role in cellular signaling and metabolic pathways.
  • Cancer Research : Explored for its cytotoxic properties against cancer cells.

Q & A

Q. What is the standard synthetic route for Methyl 2-(ethylamino)butanoate hydrochloride?

The compound is synthesized via a two-step process:

Step 1 : React Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyborohydride in dichloroethane under nitrogen, followed by extraction and purification.

Step 2 : Reductive deprotection using palladium on carbon under hydrogen atmosphere, followed by HCl treatment to yield the final product. Yield: 71% after column chromatography .

Q. How is this compound characterized spectroscopically?

  • 1H-NMR (DMSO-d6) : Key peaks include δ 8.98 (broad singlet, NH), 3.88 (d, methoxy group), and 1.02 (s, tert-butyl protons) .
  • LCMS/HPLC : Retention times and mass spectra (e.g., m/z 853.0 [M+H]+) confirm purity and structural integrity .

Q. What are the solubility properties and storage recommendations?

  • Solubility : Soluble in DMF (10 mg/mL), DMSO (10 mg/mL), ethanol (16 mg/mL), and PBS (5 mg/mL) .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis or degradation .

Q. What safety precautions are critical during handling?

  • Use nitrile gloves, fume hoods, and eye protection (NIOSH/EN 166 standards).
  • Avoid skin contact; rinse immediately with water for 15 minutes upon exposure. Ensure proper ventilation and emergency showers are accessible .

Advanced Research Questions

Q. How can reaction yield be optimized during reductive deprotection?

  • Catalyst loading : Use 20 wt.% Pd/C for efficient hydrogenolysis.
  • Reaction time : Extend stirring to 6–8 hours for complete conversion.
  • Temperature : Maintain 25°C to avoid side reactions. Yield improvements (up to 80%) are achievable via controlled hydrogen pressure (1–3 atm) .

Q. What methodologies resolve discrepancies in NMR data across batches?

  • Standardized solvents : Use DMSO-d6 for consistency in proton exchange rates.
  • Internal standards : Add tetramethylsilane (TMS) for chemical shift calibration.
  • Cross-validation : Compare with published spectra (e.g., δ 9.00 for NH in analogous compounds) .

Q. How is chiral purity ensured during synthesis?

  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers.
  • Stereochemical retention : Use (S)-configured starting materials and avoid racemization by maintaining pH >7 during extraction .

Q. What strategies stabilize the compound in aqueous solutions?

  • Buffered systems : Prepare solutions in PBS (pH 7.2) to minimize hydrolysis.
  • In situ derivatization : Protect the amine group with Boc anhydride during storage .

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